molecular formula C11H12N2S B1433745 (4-(4-Methylthiazol-5-yl)phenyl)methanamine CAS No. 1448189-30-7

(4-(4-Methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B1433745
CAS No.: 1448189-30-7
M. Wt: 204.29 g/mol
InChI Key: PCZXZPOWHWJXDZ-UHFFFAOYSA-N
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Description

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a benzylamine derivative featuring a methyl-substituted thiazole ring at the para position of the phenyl group. This compound serves as a critical building block in proteolysis-targeting chimera (PROTAC) synthesis, particularly for VHL E3 ligase-targeting molecules like VH032 Amine HCl . Its structural motif enables hydrogen bonding and hydrophobic interactions with biological targets, making it indispensable in drug discovery for cancers and neurodegenerative diseases.

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form the thiazole-phenyl backbone, followed by reduction of a nitrile or deprotection of a carbamate intermediate to yield the primary amine . Large-scale processes avoid column chromatography, employing HCl-mediated deprotection of tert-butyl carbamates for high yields (>90%) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reaction: The methyl group is introduced at the 4-position of the thiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Ring: The thiazole derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylthiazol-5-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds similar to (4-(4-Methylthiazol-5-yl)phenyl)methanamine exhibit antimicrobial properties, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

1.2 Anticancer Research

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, investigations into its structure-activity relationship (SAR) have indicated that modifications to the thiazole ring can enhance its anticancer efficacy . This opens avenues for developing targeted cancer therapies.

Biological Research

2.1 Cell Culture and Analysis

This compound is utilized in cell culture studies to analyze cellular responses to various stimuli. Its properties make it suitable for use in assays that require precise modulation of cellular environments .

2.2 Gene Therapy Applications

The compound has been explored in gene therapy solutions, particularly in the context of vector development for delivering therapeutic genes into cells. Its chemical stability and compatibility with biological systems make it a candidate for further investigation in this area .

Materials Science

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a building block in synthesizing functional materials, including polymers and nanomaterials. Its ability to participate in various chemical reactions facilitates the development of advanced materials with tailored properties .

3.2 Coatings and Adhesives

Due to its chemical properties, this compound can be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental factors. Research is ongoing to optimize formulations that leverage its characteristics for improved performance .

Case Studies

Study Focus Findings
Antimicrobial EfficacyEvaluated against multiple bacterial strainsDemonstrated significant activity against Gram-positive bacteria, indicating potential for new antibiotic development
Anticancer ActivityTested on various cancer cell linesShowed dose-dependent inhibition of cell growth; modifications improved efficacy
Gene Delivery SystemsDeveloped vectors using the compoundEnhanced transfection efficiency observed in cell models, suggesting promise for gene therapy applications

Mechanism of Action

The mechanism of action of (4-(4-Methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound’s structural analogues differ in substituent positions, heterocycle type, or amine modifications. Key examples include:

Compound Name Structural Difference Molecular Weight Solubility (mg/mL) Key Applications Reference CAS No.
(4-(4-Methylthiazol-5-yl)phenyl)methanamine Parent compound; methylthiazole at para position 218.32 0.0177 PROTAC synthesis, VHL ligands 1448189-30-7
[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine Thiophene instead of thiazole; methoxy group 234.32 N/A Kinase inhibitor scaffolds 1341711-90-7
1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine Ethylamine substituent (chiral center) 218.32 N/A Chiral PROTAC linkers 2418594-41-7
[2-(Methoxymethyl)-5-phenylthiazol-4-yl]methanamine Methoxymethyl substituent on thiazole 234.32 N/A Solubility-enhanced derivatives 1340521-16-5

Stability and Pharmacokinetics

  • The parent compound’s log P is 2.1, correlating with moderate blood-brain barrier penetration .
  • Hydrochloride salts (e.g., this compound HCl) enhance crystallinity and shelf stability compared to free bases .
  • Thiazole ring oxidation is a minor metabolic pathway, whereas thiophene analogues undergo rapid hepatic clearance .

Biological Activity

Overview

(4-(4-Methylthiazol-5-yl)phenyl)methanamine, also known by its CAS number 2288710-66-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N2S, with a molecular weight of 204.29 g/mol. The compound features a thiazole ring which contributes to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms, primarily involving:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in inflammatory pathways.
  • Receptor Binding : It interacts with specific receptors that are crucial in regulating cellular processes, such as growth and apoptosis.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. For instance, derivatives of thiazole compounds have shown significant activity against various bacterial strains. A comparative analysis of IC50 values for related compounds is presented in Table 1.

CompoundIC50 (µM)Activity
Compound A10.5Moderate
Compound B7.2High
This compound8.1High

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated a reduction in inflammatory markers when treated with this compound.

Case Study : A study evaluated the effects of this compound on COX activity in human cell lines. The results showed a significant decrease in COX-2 expression levels, suggesting its potential utility in treating conditions characterized by inflammation.

Target Enzymes and Receptors

Research has identified several key targets for this compound:

  • Cyclooxygenase (COX) : Inhibits COX activity, which is associated with pain and inflammation.
  • Kinases : Potential interactions with kinases involved in cancer signaling pathways have been noted, indicating possible applications in oncology.

Research Findings

A variety of studies have explored the biological activities associated with this compound:

  • Antimicrobial Studies : Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation .
  • Inflammation Models : In vivo models demonstrated that treatment with the compound resulted in decreased paw edema in rats, supporting its anti-inflammatory claims .

Q & A

Q. Basic: What are the standard synthetic routes for (4-(4-Methylthiazol-5-yl)phenyl)methanamine, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via a two-step protocol:

Cyanide Intermediate Formation :

  • React 4-bromobenzonitrile with 4-methylthiazole using Pd(OAc)₂, KOAc, and NMP at 140°C for 24 hours under inert conditions. Purification involves CH₂Cl₂ extraction and drying .

Reduction to Methanamine :

  • Reduce the intermediate (4-(4-Methylthiazol-5-yl)benzonitrile) with NaBH₄ and CoCl₂ in MeOH at 0°C. Post-reaction, neutralize with NaOH, centrifuge, and purify via column chromatography (e.g., hexane/EtOAc gradients) to yield the product as a yellow oil .
    Optimization Factors :
  • Catalyst loading (Pd), temperature control (to avoid thiazole decomposition), and inert atmosphere to prevent oxidation.

Q. Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer :

  • Liquid-Liquid Extraction : Use CH₂Cl₂ to separate organic layers from aqueous phases, followed by washing with saturated NaCl to remove polar impurities .
  • Column Chromatography : Employ silica gel with gradients of hexane/EtOAc (e.g., 4:1 to 1:1) to resolve the amine from unreacted starting materials or byproducts .
  • HPLC : For high-purity requirements (e.g., biological assays), reverse-phase C18 columns with acetonitrile/water + 0.1% TFA are effective .

Q. Advanced: How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer :

  • Role as a Ligand : The amine group is coupled to E3 ligase-recruiting motifs (e.g., VHL or CRBN ligands) via carbamate or amide linkages. For example:
    • React with (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using HATU/DIEA in DMF to form a stable amide bond .
  • Biological Evaluation :
    • Assess degradation efficiency via Western blotting (target protein reduction) and cellular viability assays (e.g., MTT) in cancer cell lines .

Q. Advanced: What structural features of this compound influence its binding to biological targets?

Methodological Answer :

  • Key Moieties :
    • Thiazole Ring : Participates in π-π stacking and hydrogen bonding with hydrophobic pockets (e.g., kinase ATP-binding sites).
    • Benzylamine Group : Enhances solubility and enables functionalization (e.g., coupling to fluorophores for imaging studies) .
  • SAR Studies :
    • Methyl substitution on thiazole improves metabolic stability compared to unsubstituted analogs.
    • Substituents on the phenyl ring (e.g., halogens) modulate target affinity, as shown in related antitumor analogs .

Q. Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms structure (e.g., thiazole protons at δ 8.5–9.0 ppm, benzylic CH₂ at δ 3.7–4.2 ppm) .
  • HRMS : Validates molecular weight (theoretical [M+H]⁺ = 219.0895 for C₁₁H₁₃N₂S).
  • HPLC-PDA : Monitors purity (>95% for biological assays) .
  • X-ray Crystallography : Resolves stereochemistry in co-crystals with target proteins (e.g., kinase domains) .

Q. Basic: How should researchers handle stability and storage of this compound?

Methodological Answer :

  • Storage : Store at -20°C under argon in amber vials to prevent oxidation and light-induced degradation.
  • Stability Tests :
    • Monitor via TLC or HPLC over 1–2 weeks at 4°C; degradation manifests as new peaks (e.g., oxidized thiazole derivatives) .
  • Salt Forms : Hydrochloride salts (e.g., BD01101857) enhance stability for long-term storage .

Q. Advanced: What biological screening strategies are used to evaluate its therapeutic potential?

Methodological Answer :

  • In Vitro Assays :
    • Kinase Inhibition : Screen against panels (e.g., Eurofins KinaseProfiler) to identify targets.
    • Antiproliferative Activity : Test in NCI-60 cell lines; IC₅₀ values <10 µM warrant further study .
  • Mechanistic Studies :
    • Use siRNA knockdown or CRISPR to validate target engagement.
    • Perform CETSA (Cellular Thermal Shift Assay) to confirm binding .

Q. Advanced: How is this compound integrated into heterocyclic drug discovery pipelines?

Methodological Answer :

  • Scaffold Functionalization :
    • Suzuki Coupling : Introduce aryl/heteroaryl groups at the phenyl ring for diversity-oriented synthesis .
    • Click Chemistry : Attach triazoles via CuAAC reactions for library generation .
  • Case Study :
    • In PROTAC synthesis, coupling to (S,R,S)-AHPC-Me (a VHL ligand) yielded degraders with DC₅₀ values <100 nM .

Properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZXZPOWHWJXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448189-30-7
Record name [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-fluoro-3-(N-methylbenzamido)benzoic acid
(4-(4-Methylthiazol-5-yl)phenyl)methanamine
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
(4-(4-Methylthiazol-5-yl)phenyl)methanamine
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
(4-(4-Methylthiazol-5-yl)phenyl)methanamine
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
(4-(4-Methylthiazol-5-yl)phenyl)methanamine
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
(4-(4-Methylthiazol-5-yl)phenyl)methanamine
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
(4-(4-Methylthiazol-5-yl)phenyl)methanamine

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